molecular formula C11H10F4O4 B2396547 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid CAS No. 1909313-74-1

5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid

Cat. No.: B2396547
CAS No.: 1909313-74-1
M. Wt: 282.191
InChI Key: WSAYEIZIRXBWGE-UHFFFAOYSA-N
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Properties

IUPAC Name

5-methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O4/c1-18-6-2-3-8(7(4-6)9(16)17)19-5-11(14,15)10(12)13/h2-4,10H,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYEIZIRXBWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(C(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid typically involves the following steps:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid involves its interaction with specific molecular targets:

Biological Activity

5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid, with the chemical formula C11_{11}H10_{10}F4_{4}O4_{4} and CAS number 1909313-74-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C11_{11}H10_{10}F4_{4}O4_{4}
  • Molecular Weight : 282.19 g/mol
  • IUPAC Name : 5-methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid

Synthesis

The synthesis typically involves nucleophilic substitution reactions using starting materials like 5-methoxybenzoic acid and 2,2,3,3-tetrafluoropropanol under basic conditions (e.g., potassium carbonate) to yield the desired compound.

The biological activity of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid is primarily attributed to its interaction with various molecular targets. It has been studied for its effects on enzyme systems and cellular pathways involved in protein degradation:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhances the activity of this pathway which is crucial for protein homeostasis.
  • Autophagy-Lysosome Pathway (ALP) : Promotes autophagy processes that are vital for cellular recycling and maintenance .

Case Studies and Research Findings

Several studies have explored the biological effects of benzoic acid derivatives similar to 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid. Here are key findings:

  • Protein Degradation Systems :
    • Research indicated that derivatives from related compounds activate both UPP and ALP significantly in human foreskin fibroblasts. For instance, certain compounds demonstrated up to a 467% increase in cathepsin B and L activities .
  • Cell-Based Assays :
    • In vitro studies showed no cytotoxicity at concentrations up to 10 μg/mL in various human cell lines (e.g., Hep-G2 and A2058), suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Studies :
    • When compared with other benzoic acid derivatives like 3-chloro-4-methoxybenzoic acid, it was noted that while some exhibited strong proteasomal activation, others did not show significant activity. This highlights the specificity of the compound's action .

Summary of Biological Activities

The following table summarizes the biological activities observed in studies involving 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid and related compounds:

Biological ActivityObserved EffectReference
UPP ActivationIncreased proteasome activity
ALP ActivationEnhanced autophagy processes
CytotoxicityMinimal cytotoxic effects in cell lines
Enzyme InteractionSignificant activation of cathepsins B & L

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